An In-depth Technical Guide to the Physicochemical Properties of 3-(2-(Trifluoromethyl)pyrimidin-5-yl)propanoic acid
An In-depth Technical Guide to the Physicochemical Properties of 3-(2-(Trifluoromethyl)pyrimidin-5-yl)propanoic acid
Introduction
In the landscape of modern drug discovery, the journey from a promising molecular entity to a viable clinical candidate is paved with rigorous scientific evaluation. A molecule's intrinsic physicochemical properties are the bedrock upon which its pharmacokinetic and pharmacodynamic profiles are built. This guide provides a comprehensive technical overview of 3-(2-(Trifluoromethyl)pyrimidin-5-yl)propanoic acid, a compound of interest for researchers in medicinal chemistry.
The structure incorporates a pyrimidine ring, a common scaffold in biologically active molecules, and a trifluoromethyl (CF3) group, a bioisostere often employed to enhance metabolic stability, binding affinity, and lipophilicity. The propanoic acid moiety introduces an ionizable center, critically influencing solubility and potential for salt formation. Understanding the interplay of these structural features through precise physicochemical characterization is not merely an academic exercise; it is a critical prerequisite for rational drug design, enabling informed decisions that can mitigate downstream development risks and maximize the potential for clinical success.
This document moves beyond a simple data sheet, offering field-proven insights into the causality behind experimental choices for determining the most salient physicochemical parameters: aqueous solubility, acidity constant (pKa), and lipophilicity (logP).
Molecular and Structural Properties
A precise understanding of the molecule's composition is the starting point for all further characterization.
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Chemical Structure:
(Image generated based on IUPAC name)
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Key Identifiers: The fundamental molecular properties are summarized below. These values are calculated based on the chemical structure.
| Property | Value |
| Molecular Formula | C₈H₇F₃N₂O₂ |
| Molecular Weight | 236.15 g/mol |
| CAS Number | Data not available in public databases |
Core Physicochemical Parameters: Theory and Experimental Determination
The three most influential physicochemical properties for an ionizable drug candidate like 3-(2-(Trifluoromethyl)pyrimidin-5-yl)propanoic acid are its solubility, pKa, and logP. These parameters govern how the compound will behave in biological systems, from dissolution in the gut to permeation across cell membranes. The following sections detail the authoritative, self-validating experimental protocols for their determination.
Thermodynamic Aqueous Solubility
Expertise & Rationale: Aqueous solubility is a critical determinant of oral bioavailability; a drug must first dissolve to be absorbed.[1] We focus on thermodynamic solubility , which measures the equilibrium concentration of a compound in a saturated solution, as it represents the true, maximum achievable concentration under given conditions.[1][2] This is distinct from kinetic solubility, which is often higher but less stable, and more suited for high-throughput screening.[3] The shake-flask method described here is the universally accepted "gold standard" for this measurement.
Experimental Protocol: Shake-Flask Method for Thermodynamic Solubility
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Preparation: Accurately weigh an excess amount of solid 3-(2-(Trifluoromethyl)pyrimidin-5-yl)propanoic acid (e.g., 1-2 mg) into a glass vial. The use of excess solid is paramount to ensure that the final solution is genuinely saturated at equilibrium.[2]
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Solvent Addition: Add a precise volume (e.g., 1 mL) of the test medium. For drug development, Dulbecco's Phosphate-Buffered Saline (DPBS) at pH 7.4 is the most relevant medium to simulate physiological conditions.[4]
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Equilibration: Seal the vials and place them on a vial roller or orbital shaker at a controlled ambient temperature (e.g., 25°C). The mixture must be agitated for an extended period, typically 24 hours or more, to ensure that the dissolution process has reached a true equilibrium state.[3][5]
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Phase Separation: After incubation, allow the vials to stand to let undissolved solids settle. Centrifuge the samples to pellet any remaining solid material.
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Sample Collection & Filtration: Carefully collect the supernatant, ensuring no solid material is disturbed. Filter the supernatant through a low-binding filter (e.g., a 0.45 µm PVDF filter) to remove any fine particulates. This step is crucial to ensure only the dissolved compound is quantified.
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Quantification: Prepare a standard curve of the test compound in a suitable organic solvent (like DMSO or acetonitrile). Analyze the filtered supernatant and the standards using a validated analytical method, typically HPLC-UV or LC-MS.[1][4]
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Calculation: The solubility is determined by comparing the analytical response of the saturated solution to the standard curve, reported in µg/mL or µM.[4]
Workflow Diagram: Thermodynamic Solubility Assay
Caption: Workflow for determining thermodynamic solubility.
Acidity Constant (pKa)
Expertise & Rationale: The pKa value defines the pH at which a molecule's ionizable group is 50% ionized and 50% neutral. For a carboxylic acid like our target compound, this value is critical as it dictates the charge state across the physiological pH range of the gastrointestinal tract and blood (~1.5 to 7.4). The charge state profoundly impacts solubility, permeability, and receptor binding.[6] Potentiometric titration is a highly precise and widely used method for pKa determination.[7][8]
Experimental Protocol: pKa Determination by Potentiometric Titration
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System Calibration: Calibrate a high-precision pH meter using at least three standard aqueous buffers (e.g., pH 4, 7, and 10). Accurate calibration is the foundation of a trustworthy measurement.[9]
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Sample Preparation: Prepare a solution of the compound (e.g., 1 mM) in a suitable solvent system.[9] To maintain constant ionic strength, 0.15 M potassium chloride (KCl) solution is typically used as the solvent.[9] Purging the solution with nitrogen displaces dissolved carbon dioxide, which can interfere with the titration of an acid.[9]
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Titration: Place the sample vessel on a magnetic stirrer and immerse the calibrated pH electrode. Titrate the solution by making small, incremental additions of a standardized titrant (0.1 M NaOH for an acidic compound).[9]
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Data Recording: Record the pH value after each addition of titrant, allowing the reading to stabilize before proceeding.
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Data Analysis: Plot the measured pH (y-axis) against the volume of titrant added (x-axis) to generate a titration curve. The pKa is the pH at the half-equivalence point, which corresponds to the midpoint of the buffer region or the inflection point of the sigmoid curve.[7][9] This point can be precisely located by calculating the first or second derivative of the curve.
Workflow Diagram: pKa by Potentiometric Titration
Caption: Workflow for determining pKa via potentiometric titration.
Lipophilicity (logP)
Expertise & Rationale: Lipophilicity, the affinity of a compound for a lipid-like environment, is a key predictor of its ability to cross biological membranes. It is quantified as the partition coefficient (P) between n-octanol and water, expressed in its logarithmic form, logP.[10] A balanced logP is often sought; too low, and the compound may not cross membranes, too high, and it may have poor aqueous solubility or be sequestered in fatty tissues. The shake-flask method is the gold standard for experimental logP determination due to its direct measurement of partitioning.[10][11]
Experimental Protocol: Shake-Flask Method for logP Determination
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Phase Preparation: Prepare water-saturated n-octanol and n-octanol-saturated water by mixing equal volumes of n-octanol and water, shaking vigorously, and allowing the phases to separate overnight. This pre-saturation is essential for accurate results.
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Compound Addition: Prepare a stock solution of the compound in the phase in which it is more soluble (predicted). Add a small volume of this stock to a vial containing known volumes of both pre-saturated n-octanol and pre-saturated water (e.g., 2 mL of each). The final concentration should be analytically tractable and below the compound's solubility limit in either phase.
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Partitioning: Shake the vial vigorously for a set period (e.g., 1-2 hours) at a controlled temperature to allow the compound to partition between the two phases until equilibrium is reached.
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Phase Separation: Centrifuge the vial to ensure a clean and complete separation of the aqueous and organic layers.
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Quantification: Carefully sample each phase. Quantify the concentration of the compound in both the n-octanol and water layers using a suitable analytical method (e.g., HPLC-UV), referencing a standard curve for each phase.
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Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the organic phase to the concentration in the aqueous phase. The final logP is the base-10 logarithm of this value.[11]
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P = [Concentration]octanol / [Concentration]aqueous
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logP = log10(P)
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Workflow Diagram: logP by Shake-Flask Method
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